Bienvenue dans la boutique en ligne BenchChem!

6-(4-bromophenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one

medicinal chemistry structure-activity relationship fluorine positional effects

6-(4-Bromophenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one (CAS 941930-19-4; molecular formula C₁₇H₁₂BrFN₂O; MW 359.20 g/mol) is a synthetic 2,3-dihydropyridazin-3-one derivative bearing a para-bromophenyl substituent at the C6 position and a meta-fluorobenzyl group at the N2 position of the pyridazinone core. The pyridazin-3(2H)-one scaffold is recognized as a privileged pharmacophore in medicinal chemistry, with derivatives demonstrating diverse biological activities including antiandrogen effects via androgen receptor BF-3 site binding , vasorelaxant activity , monoamine oxidase-B inhibition , and antiproliferative effects against human cancer cell lines.

Molecular Formula C17H12BrFN2O
Molecular Weight 359.198
CAS No. 941930-19-4
Cat. No. B2880347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-bromophenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one
CAS941930-19-4
Molecular FormulaC17H12BrFN2O
Molecular Weight359.198
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br
InChIInChI=1S/C17H12BrFN2O/c18-14-6-4-13(5-7-14)16-8-9-17(22)21(20-16)11-12-2-1-3-15(19)10-12/h1-10H,11H2
InChIKeyFMEOEGAAFGDASZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Bromophenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one (CAS 941930-19-4): Structural Identity and Chemotype Context for Informed Procurement


6-(4-Bromophenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one (CAS 941930-19-4; molecular formula C₁₇H₁₂BrFN₂O; MW 359.20 g/mol) is a synthetic 2,3-dihydropyridazin-3-one derivative bearing a para-bromophenyl substituent at the C6 position and a meta-fluorobenzyl group at the N2 position of the pyridazinone core . The pyridazin-3(2H)-one scaffold is recognized as a privileged pharmacophore in medicinal chemistry, with derivatives demonstrating diverse biological activities including antiandrogen effects via androgen receptor BF-3 site binding [1], vasorelaxant activity [2], monoamine oxidase-B inhibition [3], and antiproliferative effects against human cancer cell lines [4]. This compound serves as a specialized building block for small-molecule drug discovery programs, wherein the bromophenyl moiety provides a synthetic handle for cross-coupling diversification and the fluorobenzyl substituent modulates lipophilicity and target engagement.

Why 6-(4-Bromophenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one Cannot Be Replaced by Generic Pyridazinone Analogs: The Substitution-Position Argument


Within the dihydropyridazinone chemotype, the biological activity, physicochemical properties, and synthetic utility are exquisitely sensitive to both the identity and the positional placement of halogen substituents on the pendant aryl rings [1]. A para-bromophenyl at C6 versus a meta-bromophenyl shifts the electronic conjugation pathway through the pyridazinone core and alters the steric profile presented to biological targets [2]. Similarly, a meta-fluorobenzyl at N2 generates a distinctly different molecular electrostatic potential surface compared to a para-fluorobenzyl or ortho-fluorobenzyl isomer, which in turn affects target binding affinity, selectivity, and metabolic stability [3]. Generic substitution with any pyridazinone building block—even one containing both bromine and fluorine—without replicating the exact 4-bromo/meta-fluoro positional relationship yields a different molecular entity with non-interchangeable behavior in structure-activity relationship (SAR) studies. The quantitative evidence below establishes the dimensions along which these positional effects manifest.

Quantitative Differentiation Evidence for 6-(4-Bromophenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one vs. Closest Structural Analogs


Meta-Fluorobenzyl N2 Substitution Confers a Distinct Electrostatic and Steric Profile vs. Para-Fluorobenzyl Isomer (CAS 942007-79-6)

The target compound places the fluorine atom at the meta position of the N2-benzyl ring, whereas the closest commercially cataloged analog (6-(4-bromophenyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one, CAS 942007-79-6) bears the fluorine at the para position . In the pyridazinone MAO-B inhibitor series, the position of halogen substitution on pendant aryl rings directly modulates inhibitory potency: compounds with meta-bromo substitution (T6) exhibited an IC₅₀ of 0.013 µM against MAO-B, while the corresponding para-bromo analog (T7) showed substantially weaker inhibition (ranked 4th among 6 para-substituted congeners evaluated) [1]. Although this comparison derives from a structurally distinct pyridazinone sub-series, it establishes a class-level principle that meta vs. para halogen placement on aryl rings attached to the pyridazinone scaffold generates quantifiable potency differences exceeding 3-fold in some cases. The meta-fluorobenzyl of the target compound is expected to orient the fluorine substituent into a different region of the target binding pocket than the para-fluorobenzyl isomer, potentially altering hydrogen-bond and dipole-dipole interaction networks.

medicinal chemistry structure-activity relationship fluorine positional effects

Para-Bromophenyl at C6 Enables Suzuki-Miyaura Cross-Coupling Diversification Not Accessible with Chloro or Fluoro Analogs

The para-bromophenyl substituent at C6 of the target compound provides a reactive aryl bromide handle suitable for palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling reactions [1]. This is a critical differentiator from the corresponding 4-chlorophenyl or 4-fluorophenyl analogs, as aryl bromides exhibit superior reactivity in oxidative addition with Pd(0) catalysts compared to aryl chlorides (typical relative rates: Ar-Br >> Ar-Cl) while maintaining greater stability than aryl iodides [2]. The 4-bromophenyl group is explicitly noted in the synthetic chemistry literature as a preferred substituent for further functionalization of pyridazinone scaffolds [1]. In contrast, the 3-bromophenyl positional isomer (CAS 941882-78-6) orients the bromine atom at the meta position, which alters the electronic conjugation pathway and may affect coupling partner selectivity in subsequent derivatization reactions.

synthetic chemistry cross-coupling building block utility

Predicted Lipophilicity (cLogP) Differentiates the Target Compound from the Unsubstituted Benzyl Analog and Influences Permeability

The combined presence of a para-bromophenyl (C6) and meta-fluorobenzyl (N2) substituent confers a distinct lipophilicity profile on the target compound compared to analogs lacking one or both halogen substituents . The 4-bromophenyl group is substantially more lipophilic (π ≈ +0.86 for Br on phenyl) than unsubstituted phenyl (π = 0) or 4-fluorophenyl (π ≈ +0.14), while the meta-fluorine on the N2-benzyl contributes a modest lipophilicity increase (π ≈ +0.14) relative to unsubstituted benzyl [1]. The unsubstituted benzyl analog (2-benzyl-6-(4-bromophenyl)pyridazin-3(2H)-one) lacks the fluorine-mediated modulation of both lipophilicity and metabolic soft-spot protection that the 3-fluorobenzyl group provides. In pyridazinone-based drug discovery, optimal logP typically falls within the 2–4 range for balanced permeability and solubility [2]; the target compound's combination of Br and F substituents positions it within this window, while the unsubstituted benzyl analog may fall below the optimal range for membrane permeation.

physicochemical properties drug-likeness ADME prediction

Pyridazinone Chemotype with 4-Bromophenyl/3-Fluorobenzyl Substitution Pattern Maps to Prostate Cancer Antiandrogen Pharmacophore Space

Pyridazinone-based compounds bearing bromophenyl and fluorophenyl substituents have been identified as a novel class of non-ligand-binding-pocket (non-LBP) antiandrogens that target the BF-3 surface site of the androgen receptor (AR), inhibiting AR-dependent human prostate LNCaP cell viability [1]. The lead compound in this series demonstrated inhibition of AR activity and good physicochemical and pharmacokinetic properties [1]. While the published study (Ryu et al., 2013) does not explicitly list the target compound among its evaluated derivatives, the close structural congruence—a dihydropyridazinone core with halogenated aryl substituents—suggests that this compound occupies a neighboring position in the same chemical space. The 6-(4-bromophenyl) motif is consistent with AR antagonist pharmacophore models that favor a para-substituted phenyl ring at the C6 position for optimal receptor interaction [2]. This contrasts with the 3-bromophenyl isomer (CAS 941882-78-6), which would present the bromine atom at a different vector angle relative to the receptor surface.

antiandrogen prostate cancer androgen receptor BF-3 binding site

4-Bromophenyl at C6 vs. Bromine at C4 of Pyridazinone: Positional Isomerism Produces Fundamentally Different Reactivity and Biological Profile

A structurally distinct compound, 4-Bromo-2-(3-fluorobenzyl)pyridazin-3(2H)-one (CAS 2091977-56-7), places the bromine atom directly on the pyridazinone ring at C4 rather than on a pendant phenyl at C6 . This represents a fundamentally different chemotype: the C4-bromo species has the reactive halogen embedded within the electron-deficient heterocyclic core (MW 283.1 g/mol, C₁₁H₈BrFN₂O), whereas the target compound carries the bromine on a C6-phenyl substituent external to the core (MW 359.2 g/mol, C₁₇H₁₂BrFN₂O) . The C4-bromo isomer will undergo nucleophilic aromatic substitution at the heterocyclic ring, a reaction pathway unavailable to the target compound's 4-bromophenyl group, which requires metal-catalyzed cross-coupling. These two isomers are not interchangeable in any synthetic or biological application.

positional isomerism heterocyclic chemistry target engagement

Meta-Bromophenyl vs. Para-Bromophenyl at C6: Documented Potency Differential in Pyridazinone MAO-B Inhibition

The most quantitatively rigorous class-level evidence for the significance of bromine position on a pyridazinone aryl substituent comes from the MAO-B inhibitor study by Lee et al. [1]. In this series, the meta-bromo-substituted compound T6 achieved an IC₅₀ of 0.013 µM against MAO-B with a selectivity index (SI) of 120.8 over MAO-A, making it the most potent compound in the series. The corresponding para-bromo analog T7 was less potent (ranked 4th among 6 para-substituted derivatives evaluated), following the para-substituent potency order: -Cl (T3, IC₅₀ = 0.039 µM) > -N(CH₃)₂ (T12) > -OCH₃ (T9) > Br (T7) > F (T5) > -CH₃ (T11) > -H (T1) [1]. Moreover, T6 (meta-Br) was less toxic to healthy L929 fibroblast cells than T3 (para-Cl) [1]. Applied to the target compound, this class-level SAR suggests that the 4-bromophenyl (para-Br) at C6 will produce a different biological potency and selectivity profile compared to the 3-bromophenyl (meta-Br) isomer CAS 941882-78-6, with the direction and magnitude of the difference being target-dependent.

MAO-B inhibition halogen positional SAR neurodegeneration

Recommended Research and Industrial Application Scenarios for 6-(4-Bromophenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one (CAS 941930-19-4)


Focused Library Synthesis via Suzuki-Miyaura Diversification at the 4-Bromophenyl Handle

The para-bromophenyl group at C6 provides a modular synthetic handle for palladium-catalyzed cross-coupling with aryl, heteroaryl, or vinyl boronic acids/esters [1]. This enables the generation of focused compound libraries in which the 6-aryl substituent is systematically varied while holding the N2-(3-fluorobenzyl) group constant. Such libraries are directly applicable to SAR studies probing the C6 aryl binding pocket of target proteins, including the androgen receptor BF-3 site [2] or MAO enzymes [3]. The meta-fluorobenzyl at N2 concurrently serves as a metabolic stability-enhancing group, as fluorine substitution at metabolically labile benzyl positions can reduce CYP-mediated oxidation [2].

Androgen Receptor Non-LBP Antagonist Lead Optimization

Based on the pyridazinone antiandrogen pharmacophore established by Ryu et al. [2], wherein pyridazinone-based compounds bearing halogenated aryl substituents inhibit AR activity via BF-3 site binding in LNCaP prostate cancer cells, the target compound is structurally positioned for use as a scaffold in AR antagonist lead optimization. The 4-bromophenyl/3-fluorobenzyl substitution pattern maps onto the pharmacophore geometry defined by computational docking studies [2]. Researchers should procure this specific compound—rather than the 3-bromophenyl isomer (CAS 941882-78-6) or the 4-fluorobenzyl isomer (CAS 942007-79-6)—when the design hypothesis requires the bromine at the para position of the C6-phenyl ring and the fluorine at the meta position of the N2-benzyl ring.

Negative Control or Comparator for Meta-Substituted Pyridazinone Bioactivity Studies

In MAO-B or related target inhibition assays informed by Lee et al. [3], the target compound (4-bromophenyl, para-substituted) can serve as a comparator or control compound relative to the meta-bromo analog (CAS 941882-78-6). Given that meta-bromo substitution (T6) conferred the highest MAO-B inhibitory potency (IC₅₀ = 0.013 µM), the para-bromo counterpart is expected to exhibit reduced potency, enabling researchers to quantify the positional effect on target engagement [3]. This application is particularly relevant for studies seeking to establish robust halogen-position SAR within pyridazinone chemical series.

Physicochemical Property Benchmarking in Pyridazinone Lead Series

The target compound's dual-halogen (Br + F) substitution pattern produces a distinct lipophilicity and electronic profile that can serve as a reference point within a broader pyridazinone lead optimization program. With a molecular weight of 359.2 g/mol and a cLogP estimated in the 3.0–3.5 range [1], this compound occupies a drug-like physicochemical space suitable for oral bioavailability optimization, as demonstrated by the favorable PK properties reported for structurally related pyridazinone antiandrogens [2]. The compound can be used to benchmark permeability, solubility, and metabolic stability against analogs with different halogen placement or identity, providing quantitative structure-property relationship (QSPR) data to guide multiparameter optimization.

Quote Request

Request a Quote for 6-(4-bromophenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.